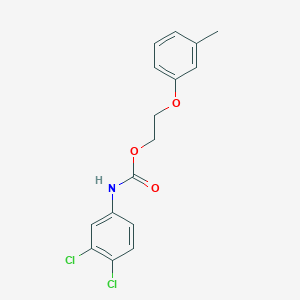
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione, also known as BCPP, is a pyrazolidinedione derivative that has been used in scientific research for its potential therapeutic properties. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in various cellular processes including inflammation and cell survival.
Biochemical and Physiological Effects:
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have also shown that 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione can reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in lab experiments is its ability to selectively inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response. However, one limitation is that 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione may exhibit off-target effects, which could affect the interpretation of experimental results.
Future Directions
1. Investigating the potential of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione as a therapeutic agent for the treatment of cancer and inflammation.
2. Studying the mechanism of action of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in more detail to identify potential targets for drug development.
3. Developing more selective derivatives of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione to reduce off-target effects and improve its therapeutic potential.
4. Investigating the potential of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in combination with other drugs for the treatment of cancer and inflammation.
5. Studying the pharmacokinetics and pharmacodynamics of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione in animal models to assess its safety and efficacy.
Synthesis Methods
The synthesis of 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione involves the reaction of 2-chlorobenzyl chloride with 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization.
Scientific Research Applications
4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 4-butyl-4-(2-chlorobenzyl)-1,2-diphenyl-3,5-pyrazolidinedione exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
properties
IUPAC Name |
4-butyl-4-[(2-chlorophenyl)methyl]-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-2-3-18-26(19-20-12-10-11-17-23(20)27)24(30)28(21-13-6-4-7-14-21)29(25(26)31)22-15-8-5-9-16-22/h4-17H,2-3,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHZAGUJIMDLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4-(2-chlorobenzyl)-1,2-diphenylpyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)